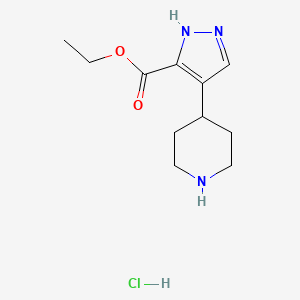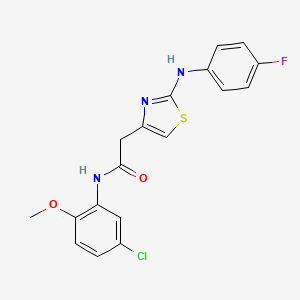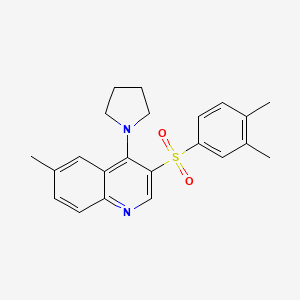
4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride” is likely a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar fluorinated compounds are often synthesized using various fluorination technologies . The trifluoromethyl group is a common motif in fluorinated compounds .Molecular Structure Analysis
The molecular structure of this compound would likely include a pentanoic acid backbone with a trifluoromethyl group attached to the second carbon and an aminomethyl group attached to the fourth carbon. The presence of fluorine atoms would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl and aminomethyl groups. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl and aminomethyl groups. Fluorinated compounds often exhibit unique physical and chemical properties, including altered reactivity, boiling point, and density .Scientific Research Applications
Synthesis and Utilization in Chemical Reactions
Stereoselective Syntheses : The compound is involved in the stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. This process involves transformations such as chiral oxazoline conversion, SeO2-promoted oxidative rearrangement, and face-selective hydrogenation, showcasing its role in complex chemical syntheses (Pigza, Quach, & Molinski, 2009).
Preparation of Constituent Amino Acids : It's used in the preparation of constituent amino acids in toxins, highlighting its relevance in biochemical compound synthesis (Shimohigashi, Lee, & Izumiya, 1976).
Incorporation into Proteins In Vivo : The compound has been incorporated into proteins in vivo, demonstrating its potential in biotechnological applications. For example, fluorinated derivatives of isoleucine were prepared and incorporated into proteins, suggesting its utility in molecular biology and protein engineering (Wang, Tang, & Tirrell, 2003).
Synthesis of Fluorinated Compounds : The compound is involved in the synthesis of various fluorinated compounds and intermediates, indicating its importance in the field of fluorochemistry and pharmaceutical chemistry. This includes the preparation of trifluoromethyl-containing myosmines and diastereoselective syntheses (Ohkura, Berbasov, & Soloshonok, 2003).
Chemical Properties and Reactions : The compound's involvement in studying chemical properties and reactions, like the synthesis of trifluoromethyl-substituted heteroolefins, highlights its significance in organic chemistry and materials science (Haas, Lieb, & Schelvis, 1997).
Future Directions
properties
IUPAC Name |
4-(aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F6NO2.ClH/c8-6(9,10)3(2-14)1-4(5(15)16)7(11,12)13;/h3-4H,1-2,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJHJDVYHJRFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)C(F)(F)F)C(C(=O)O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2417309.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2417310.png)



![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione](/img/structure/B2417316.png)


